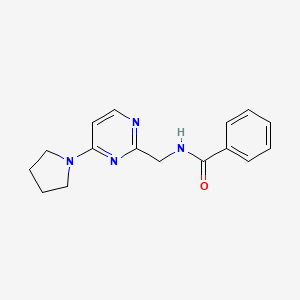![molecular formula C15H10F3N5 B2790499 nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 338773-25-4](/img/structure/B2790499.png)
nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary targets of the compound “2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline”, also known as “nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone”, are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone in lab experiments is its potency as a mitochondrial complex II inhibitor. This allows for efficient and effective inhibition of the electron transport chain. However, one limitation of using this compound is its potential toxicity, as it can induce ROS production and lead to apoptosis in non-target cells.
Zukünftige Richtungen
There are several future directions for nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone research, including exploring its potential as a therapeutic agent for cancer and neurodegenerative diseases, studying its effects on mitochondrial dysfunction in various disease states, and investigating its potential as a tool for studying mitochondrial metabolism. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its potential toxicity in vivo.
Synthesemethoden
Nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone can be synthesized using a multi-step process involving the reaction of 2-chloro-3-nitropyridine with 2-amino-3-trifluoromethylquinoxaline, followed by reduction with sodium dithionite and subsequent reaction with nicotinaldehyde hydrazone. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and mitochondrial dysfunction research. This compound has been shown to induce apoptosis in cancer cells by inhibiting mitochondrial complex II and disrupting the electron transport chain. In neurodegenerative disease research, this compound has been found to protect against oxidative stress and improve mitochondrial function in models of Parkinson's disease and Huntington's disease. This compound has also been used to study mitochondrial dysfunction in various disease states, such as heart failure and diabetes.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5/c16-15(17,18)13-14(22-12-6-2-1-5-11(12)21-13)23-20-9-10-4-3-7-19-8-10/h1-9H,(H,22,23)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTGVNNPZNAREY-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2790416.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2790418.png)

![3-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2790421.png)

![S-(2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2790425.png)

![4-(2-Methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2790427.png)
![2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2790428.png)



![N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2790436.png)
